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molecular formula C13H8ClF3N4O B8784479 5-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)indolin-2-one

5-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)indolin-2-one

Cat. No. B8784479
M. Wt: 328.68 g/mol
InChI Key: LHTJEBJSHUCUDT-UHFFFAOYSA-N
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Patent
US07741336B2

Procedure details

To a solution of 5-trifluoromethyl-2,4-dichloropyrimidine (214.8 g; 0.921 mol) in 1:1 DCE/tBuOH (1.240 L) was added Zinc chloride 1M solution in ether (1 eq; 0.921 L). After 0.5 hour, 5-amino-oxindole (124 g; 0.837 mol) was added followed by triethylamine (129.4 ml; 0.921 mol) keeping temperature at 25° C. The reaction was allowed to stir at room temperature overnight, then was concentrated and the product triturated from methanol as a yellow solid (224.3 g; 82%). 1H NMR (DMSO-d6, 400 MHz) 3.29 (s, 2H), 6.76 (d, J=7.9 Hz, 2H), 7.39 (d, J=8.3 Hz), 7.51 (br s, 1H), 8.71 (s, 1H), 10.33 (s, 1H), 10.49 (s, 1H). 13C NMR (DMSO-d6, 100 MHz) δ 177.0, 161.3, 158.7 (br), 140.7, 132.8, 126.9, 123.7 (q, J=268 Hz), 121.0, 118.7, 111.2 (q, J=32 Hz), 109.6, 36.7; HPLC ret. time: 5.759 min. LRMS (M+) 329.1, 331.1.
Quantity
214.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.921 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
DCE tBuOH
Quantity
1.24 L
Type
solvent
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Quantity
129.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[C:4]([Cl:10])=[N:5][C:6](Cl)=[N:7][CH:8]=1.CCOCC.[NH2:18][C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][C:23](=[O:28])[CH2:22]2.C(N(CC)CC)C>[Cl-].[Zn+2].[Cl-].ClCCCl.CC(O)(C)C>[Cl:10][C:4]1[C:3]([C:2]([F:12])([F:11])[F:1])=[CH:8][N:7]=[C:6]([NH:18][C:19]2[CH:20]=[C:21]3[C:25](=[CH:26][CH:27]=2)[NH:24][C:23](=[O:28])[CH2:22]3)[N:5]=1 |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
214.8 g
Type
reactant
Smiles
FC(C=1C(=NC(=NC1)Cl)Cl)(F)F
Name
Quantity
0.921 L
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
DCE tBuOH
Quantity
1.24 L
Type
solvent
Smiles
ClCCCl.CC(C)(C)O
Step Two
Name
Quantity
124 g
Type
reactant
Smiles
NC=1C=C2CC(NC2=CC1)=O
Step Three
Name
Quantity
129.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the product triturated from methanol as a yellow solid (224.3 g; 82%)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=NC(=NC=C1C(F)(F)F)NC=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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